molecular formula C22H24N2O8 B601459 4epi-6epi Doxycycline CAS No. 97583-08-9

4epi-6epi Doxycycline

Cat. No.: B601459
CAS No.: 97583-08-9
M. Wt: 444.45
InChI Key:
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Description

4epi-6epi Doxycycline is a tetracycline antibiotic that has demonstrated potential in both clinical and scientific settings. It is a derivative of doxycycline, which is widely used to treat various bacterial infections. Unlike doxycycline, this compound lacks antibiotic activity, making it a valuable tool in research applications where the antibiotic properties of doxycycline might interfere with experimental outcomes.

Mechanism of Action

Target of Action

4epi-6epi Doxycycline is a tetracycline antibiotic . Its primary targets are a wide variety of gram-positive and gram-negative bacteria . It is also used to treat acne and malaria . The drug is highly lipophilic, allowing it to cross multiple membranes of target molecules .

Mode of Action

This compound interacts with its targets by crossing multiple membranes due to its lipophilic nature . It shows favorable intra-cellular penetration, with bacteriostatic activity against a wide range of bacteria . In addition to its antibacterial properties, this compound also exhibits antiparasitic properties and anti-inflammatory actions .

Biochemical Pathways

It is known that the drug has a broad-spectrum antibiotic effect, affecting a wide range of bacteria . It is also known to have antiparasitic properties .

Pharmacokinetics

This compound is a highly lipophilic drug, which allows it to cross multiple membranes of target molecules . This property gives it favorable intra-cellular penetration . .

Result of Action

The result of this compound’s action is the inhibition of bacterial protein synthesis, leading to bacteriostatic activity against a wide range of bacteria . This results in the effective treatment of a variety of bacterial infections .

Action Environment

The action of this compound can be influenced by environmental factors. For example, a study found that advanced oxidation processes were highly efficient in degrading doxycycline in different aqueous matrices . More than 99.6% of doxycycline degradation resulted from UV/H2O2 and ozonation processes . This suggests that environmental factors such as light and oxygen levels could potentially influence the action, efficacy, and stability of this compound.

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of 4epi-6epi Doxycycline involves the epimerization of doxycycline. This process can be achieved through various synthetic routes, including the use of specific reagents and conditions that promote the formation of the desired epimer. One common method involves the use of acidic or basic conditions to induce epimerization at specific carbon atoms in the doxycycline molecule .

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through crystallization or chromatography to isolate the desired compound from reaction mixtures .

Chemical Reactions Analysis

Types of Reactions: 4epi-6epi Doxycycline undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions can be used to modify the compound for specific research applications or to study its chemical properties .

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents such as hydrogen peroxide (H₂O₂) or ozone (O₃) can be used to oxidize this compound.

    Reduction: Reducing agents like sodium borohydride (NaBH₄) are employed to reduce specific functional groups within the molecule.

    Substitution: Substitution reactions may involve reagents such as halogens or alkylating agents to introduce new functional groups.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of hydroxylated derivatives, while reduction can result in the formation of reduced analogs with altered chemical properties .

Scientific Research Applications

4epi-6epi Doxycycline has a wide range of scientific research applications, including:

    Chemistry: Used as a model compound to study the chemical behavior of tetracycline antibiotics and their derivatives.

    Biology: Employed in gene expression studies, particularly in systems where doxycycline’s antibiotic activity might interfere with experimental outcomes.

    Medicine: Investigated for its potential use in drug delivery systems and as a tool to study the pharmacokinetics and pharmacodynamics of tetracycline derivatives.

    Industry: Utilized in the development of new pharmaceuticals and as a reference standard in quality control processes.

Comparison with Similar Compounds

    Doxycycline: A widely used antibiotic with broad-spectrum activity against various bacterial infections.

    4-Epidoxycycline: Another epimer of doxycycline, used in research to control gene expression without the antibiotic effects.

    6-epi-Doxycycline: A related compound with similar chemical properties but different biological activity.

Uniqueness: 4epi-6epi Doxycycline is unique in its lack of antibiotic activity, making it particularly valuable in research applications where the presence of antibiotic properties could confound results. Its ability to modulate gene expression without affecting bacterial growth sets it apart from other tetracycline derivatives .

Properties

IUPAC Name

(4R,4aS,5R,5aS,6S,12aS)-4-(dimethylamino)-1,5,10,11,12a-pentahydroxy-6-methyl-3,12-dioxo-4a,5,5a,6-tetrahydro-4H-tetracene-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24N2O8/c1-7-8-5-4-6-9(25)11(8)16(26)12-10(7)17(27)14-15(24(2)3)18(28)13(21(23)31)20(30)22(14,32)19(12)29/h4-7,10,14-15,17,25-27,30,32H,1-3H3,(H2,23,31)/t7-,10+,14+,15-,17-,22-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SGKRLCUYIXIAHR-ACUBJMGKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C2C(C3C(C(=O)C(=C(C3(C(=O)C2=C(C4=C1C=CC=C4O)O)O)O)C(=O)N)N(C)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1[C@@H]2[C@H]([C@@H]3[C@H](C(=O)C(=C([C@@]3(C(=O)C2=C(C4=C1C=CC=C4O)O)O)O)C(=O)N)N(C)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24N2O8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

444.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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